

Environmental fate and degradation of 3-Octanol

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An In-depth Technical Guide on the Environmental Fate and Degradation of **3-Octanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octanol (CAS No: 589-98-0) is a secondary fatty alcohol used as a flavoring agent and fragrance ingredient.[1][2] Its environmental fate is characterized by low persistence and a low potential for bioaccumulation.[3] This technical guide provides a comprehensive overview of the environmental distribution and degradation pathways of **3-Octanol**. It includes summaries of its physical and chemical properties, partitioning behavior, and biotic and abiotic degradation processes. Detailed experimental protocols for assessing biodegradability are presented, along with visualizations of degradation pathways and environmental fate. While specific experimental ecotoxicity data are limited, its risk is generally considered low based on its properties and modeled data.

Introduction

3-Octanol, also known as amyl ethyl carbinol, is an eight-carbon secondary alcohol.[1] It is a colorless liquid with a characteristic nutty and herbaceous odor, found naturally in some plants like Camellia sinensis and Perilla frutescens.[1] Due to its sensory properties, it is utilized in the food and fragrance industries. Understanding the environmental fate and degradation of **3-Octanol** is crucial for assessing its ecological impact and ensuring its safe use. This guide synthesizes available data on its environmental behavior, providing a technical resource for researchers and professionals in related fields.



Physical and Chemical Properties

The environmental transport and partitioning of a chemical are largely dictated by its physical and chemical properties. Key properties of **3-Octanol** are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Octanol

Property	Value	Reference(s)
Molecular Formula	C8H18O	[4]
Molecular Weight	130.23 g/mol	[1]
CAS Number	589-98-0	[5]
Appearance	Clear, colorless liquid	[4]
Melting Point	-45 °C	[1]
Boiling Point	173-176 °C at 760 mmHg	[1][6]
Density	0.818 - 0.822 g/cm³ at 25 °C	[1][4]
Vapor Pressure	~1 mmHg at 20 °C	[4]
Water Solubility	1.5 g/L at 25 °C	[4]
Log Kow (Octanol-Water Partition Coefficient)	2.34 - 2.8	[1][4]

Environmental Fate

The fate of **3-Octanol** in the environment is governed by processes such as partitioning between environmental compartments, volatilization, and degradation.

Partitioning and Sorption

The octanol-water partition coefficient (Log Kow) is a critical parameter for predicting the environmental distribution of a chemical.[7] For **3-Octanol**, the Log Kow is approximately 2.8, indicating a moderate tendency to partition from water into organic phases like lipids and soil organic matter.[1]



- Soil and Sediment: Chemicals with a Log Kow in this range are expected to exhibit some sorption to soil and sediment. The organic carbon-water partition coefficient (Koc) can be estimated from the Log Kow.[8][9] This suggests that 3-Octanol will have limited mobility in soil and may partition to sediment in aquatic environments. Sorption is primarily to the organic matter fraction of soil and sediment.
- Bioconcentration: The bioconcentration factor (BCF) is the ratio of a chemical's concentration in an organism to that in the surrounding water at equilibrium.[10] The BCF can be estimated from the Log Kow.[11] A Log Kow of 2.8 suggests a low to moderate potential for bioconcentration in aquatic organisms.[10][12] Regulatory frameworks often consider a BCF of less than 1000 to indicate a substance is not bioaccumulative.[10] Based on its Log Kow,
 3-Octanol is not expected to be bioaccumulative.[3]

Volatilization

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. While a specific value for **3-Octanol** is not readily available in the provided results, its moderate vapor pressure and low-to-moderate water solubility suggest that volatilization can be a relevant environmental fate process.[4]

Table 2: Summary of Environmental Fate Parameters for **3-Octanol**



Parameter	Value/Prediction	Significance	Reference(s)
Log Kow	2.34 - 2.8	Moderate lipophilicity, indicates potential for sorption and some bioconcentration.	[1][4]
Soil Sorption (Koc)	Estimated from Log Kow; expected to be moderate.	Limited mobility in soil; partitioning to sediment.	[8][9]
Bioconcentration Factor (BCF)	Estimated from Log Kow; predicted to be low to moderate.	Not considered bioaccumulative.	[10][11]
Volatilization	Expected to occur based on vapor pressure and water solubility.	Potential for transport from water to the atmosphere.	[4]

Environmental Degradation

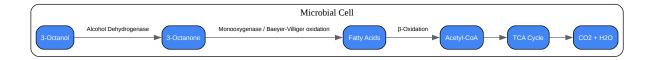
Degradation processes are key to determining the persistence of **3-Octanol** in the environment. It is susceptible to both biological and abiotic degradation.

Biodegradation

Biodegradation is expected to be the primary degradation pathway for **3-Octanol** in soil and water. As a simple alcohol, it is a suitable substrate for a wide variety of microorganisms.

Under aerobic conditions, the degradation of secondary alcohols like **3-Octanol** is typically initiated by an alcohol dehydrogenase enzyme. This enzyme oxidizes the alcohol to its corresponding ketone, in this case, 3-octanone. The ketone can then be further metabolized through pathways such as the beta-oxidation cycle, ultimately leading to the production of carbon dioxide and water.[13] Studies on similar compounds, like octane, show that microorganisms such as Pseudomonas putida can metabolize the alkane via oxidation to an alcohol, then an aldehyde, and finally a fatty acid which enters the β -oxidation cycle.[13]





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Figure 1: Proposed aerobic biodegradation pathway for **3-Octanol**.

While aerobic degradation is generally faster, **3-Octanol** can also be biodegraded under anaerobic conditions, although specific pathways are not well-documented. The anaerobic degradation of alcohols can proceed through various mechanisms depending on the electron acceptors present.

Abiotic Degradation

Abiotic processes can also contribute to the degradation of **3-Octanol**, particularly in the atmosphere.

- Hydrolysis: As an alcohol, 3-Octanol does not contain functional groups that are readily
 susceptible to hydrolysis under typical environmental pH conditions (pH 4-9).[14] Therefore,
 hydrolysis is not considered a significant degradation pathway.
- Atmospheric Photodegradation: In the atmosphere, the primary degradation mechanism for
 volatile organic compounds like 3-Octanol is reaction with hydroxyl (•OH) radicals.[15] The
 reaction involves the abstraction of a hydrogen atom, primarily from the carbon atom
 attached to the hydroxyl group. This initiates a series of reactions that ultimately lead to the
 degradation of the molecule.[15] The atmospheric half-life for this process is expected to be
 short, on the order of days.

Ecotoxicity

Specific experimental ecotoxicity data for **3-Octanol** is limited in the public domain. However, its toxicity can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as the EPA's ECOSAR program, which uses the Log Kow to predict aquatic toxicity.[16]



Generally, for neutral organic chemicals, toxicity increases with increasing Log Kow.[17] Given its moderate Log Kow, **3-Octanol** is expected to have moderate acute toxicity to aquatic organisms. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that **3-octanol** is not Persistent, Bioaccumulative, and Toxic (PBT).[3]

Table 3: Ecotoxicological Profile of **3-Octanol**

Endpoint	Organism	Result	Comment	Reference(s)
Acute Fish Toxicity (LC50)	Fish	Data not available; predicted to be in the mg/L range.	Toxicity is often estimated using QSAR models like ECOSAR.	[16]
Acute Invertebrate Toxicity (EC50)	Daphnia	Data not available; predicted to be in the mg/L range.	Toxicity is often estimated using QSAR models like ECOSAR.	[16]
Algal Toxicity (EC50)	Algae	Data not available; predicted to be in the mg/L range.	Toxicity is often estimated using QSAR models like ECOSAR.	[16]
PBT Assessment	-	Not considered Persistent, Bioaccumulative, or Toxic (PBT).	Based on a screening-level hazard assessment.	[3]

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Cooperation and Development (OECD), are used to assess the biodegradability of chemicals.

Ready Biodegradability - OECD 301D (Closed Bottle Test)

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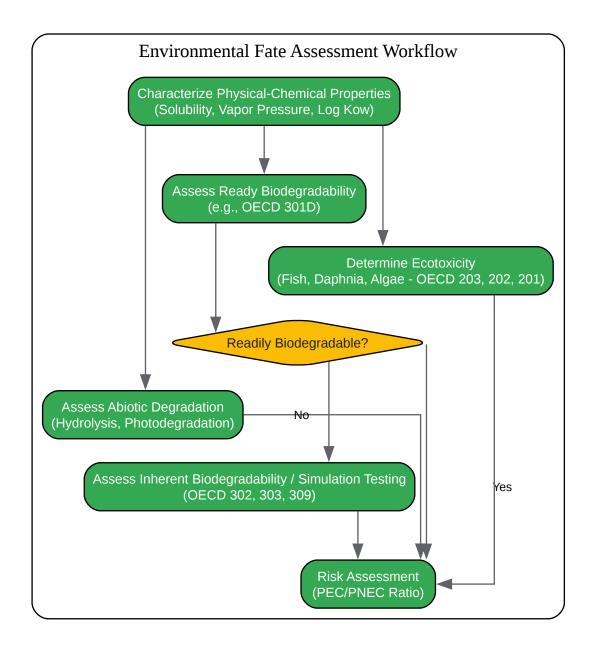
This test is suitable for assessing the ready biodegradability of soluble, non-volatile chemicals. [18]

 Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.[19]

Methodology:

- Preparation: A mineral medium is prepared and inoculated with activated sludge from a domestic wastewater treatment plant. The inoculum concentration is typically a few milliliters per liter.[19]
- Test Setup: The test substance is added to the inoculated medium at a concentration of approximately 2 mg/L. Several bottles are prepared for the test substance, along with blank controls (inoculum only) and a reference substance control (e.g., sodium benzoate or aniline) to verify the activity of the microorganisms.[19][20]
- Incubation: The bottles are completely filled, sealed to exclude air, and incubated in the dark at 20-22°C for 28 days.[19]
- Measurement: The dissolved oxygen concentration in the bottles is measured at the start and at regular intervals over the 28-day period using an oxygen electrode.[18]
- Calculation: The percentage of biodegradation is calculated from the difference in oxygen consumption between the test substance bottles and the blank, expressed as a percentage of the theoretical oxygen demand (ThOD).[18]
- Pass Criteria: A substance is considered readily biodegradable if it achieves ≥60% of its ThOD within a 10-day window. The 10-day window begins when the degree of biodegradation has reached 10% and must end before day 28 of the test.[21]





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Figure 2: General experimental workflow for assessing the environmental fate of a chemical.

Analytical Methods

The analysis of **3-Octanol** in environmental samples typically involves chromatographic techniques.

 Sample Preparation: For water samples, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate and concentrate 3-

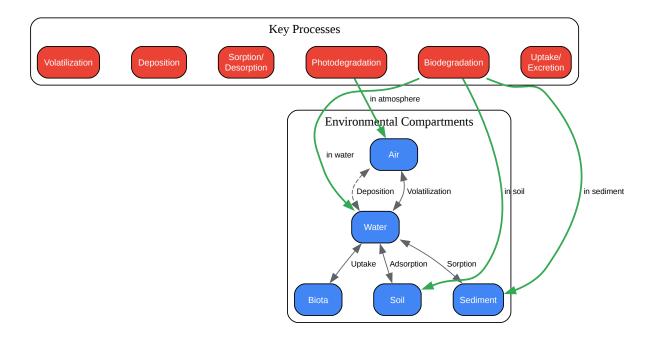


Octanol from the aqueous matrix.[22]

 Analysis: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for the quantification of 3-Octanol. GC-MS provides high selectivity and sensitivity, allowing for positive identification and low detection limits.[23]

Environmental Fate and Transport Summary

The overall environmental fate of **3-Octanol** is a combination of its partitioning and degradation behaviors across different environmental compartments.



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Figure 3: Inter-compartmental transport and degradation processes for **3-Octanol**.

Conclusion



3-Octanol is a substance with a well-defined physical and chemical profile that suggests limited environmental persistence. Its primary route of degradation is expected to be rapid aerobic biodegradation in soil and aquatic environments. Abiotic processes, particularly atmospheric photodegradation, also contribute to its removal from the environment. With a moderate Log Kow, it shows some tendency to sorb to organic matter but has a low potential for bioaccumulation. While specific ecotoxicity data is sparse, modeling and assessments by regulatory and industry bodies suggest a low environmental risk at current usage levels. Further experimental studies on its biodegradation rates in different environmental matrices and its chronic toxicity to a range of aquatic organisms would provide a more complete environmental risk profile.

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